molecular formula C10H17N9O B5518149 3-Amino-1-[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]-2-iminoimidazolidin-4-one

3-Amino-1-[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]-2-iminoimidazolidin-4-one

Cat. No.: B5518149
M. Wt: 279.30 g/mol
InChI Key: XGZIBZHDIUVQHG-UHFFFAOYSA-N
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Description

3-Amino-1-[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]-2-iminoimidazolidin-4-one is a complex organic compound with the molecular formula C10H17N9O. This compound is known for its unique structure, which includes a triazine ring substituted with dimethylamino groups and an imidazolidinone moiety. It has a molecular weight of 279.3 g/mol and exhibits interesting chemical properties that make it valuable in various scientific research applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-1-[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]-2-iminoimidazolidin-4-one typically involves the reaction of 4,6-dichloro-1,3,5-triazine with dimethylamine to form 4,6-bis(dimethylamino)-1,3,5-triazine. This intermediate is then reacted with 3-amino-2-iminoimidazolidin-4-one under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Common industrial methods include the use of continuous flow reactors and automated synthesis systems to maintain consistent reaction conditions and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

3-Amino-1-[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]-2-iminoimidazolidin-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides of the triazine ring, while substitution reactions can introduce various functional groups onto the triazine ring .

Scientific Research Applications

3-Amino-1-[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]-2-iminoimidazolidin-4-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of advanced materials and chemical sensors

Mechanism of Action

The mechanism of action of 3-Amino-1-[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]-2-iminoimidazolidin-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The triazine ring and imidazolidinone moiety play crucial roles in its binding affinity and specificity. Pathways involved may include inhibition of enzyme activity or disruption of cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Amino-1-[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]-2-iminoimidazolidin-4-one is unique due to its combination of the triazine ring and imidazolidinone moiety, which imparts distinct chemical properties and biological activities. This dual functionality makes it a versatile compound in various research fields .

Properties

IUPAC Name

3-amino-1-[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]-2-iminoimidazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17N9O/c1-16(2)8-13-9(17(3)4)15-10(14-8)18-5-6(20)19(12)7(18)11/h11H,5,12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGZIBZHDIUVQHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC(=NC(=N1)N2CC(=O)N(C2=N)N)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17N9O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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